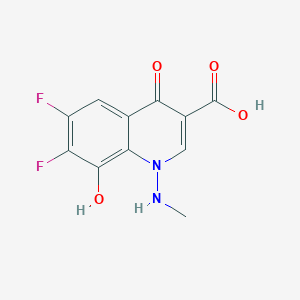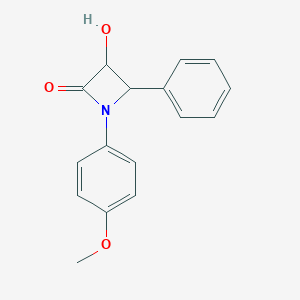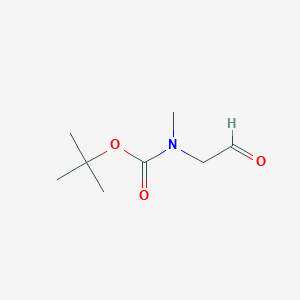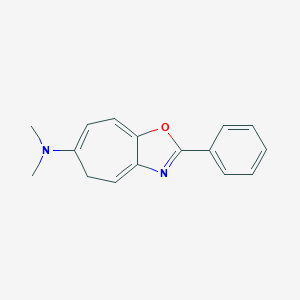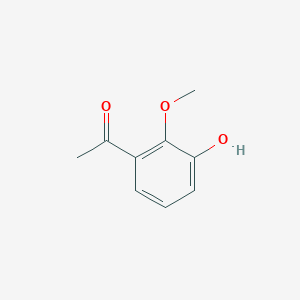
1-(3-Hydroxy-2-methoxyphenyl)ethanone
Descripción general
Descripción
1-(3-Hydroxy-2-methoxyphenyl)ethanone, also known as homovanillic acid (HVA), is a metabolite of dopamine, a neurotransmitter in the brain. HVA has been studied extensively for its potential therapeutic applications in various diseases, including Parkinson's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
- 1-(3-Hydroxy-2-methoxyphenyl)ethanone has been utilized in the synthesis of novel antimicrobial compounds. For instance, its derivatives have shown effectiveness against various microbial infections (Nagamani, Anjaiah, Praveen, & Jalapathi, 2018).
Crystal Structure Analysis
- This compound's crystal structure has been analyzed, contributing to our understanding of molecular interactions and bonding characteristics in chemical compounds (Kudelko, Karczmarzyk, & Fruziński, 2007).
Heterocyclization and Chemical Reactions
- It has been used in condensation reactions leading to the formation of isoflavones and various heterocycles, demonstrating its versatility in organic synthesis (Moskvina, Shilin, & Khilya, 2015).
Platelet Aggregation Inhibition
- Derivatives of this compound, such as Paeonol, have been synthesized and evaluated for their anti-platelet aggregation activity, indicating potential medicinal applications (Akamanchi, Padmawar, Thatte, Rege, & Dahanukar, 1999).
Discovery from Natural Sources
- This compound has been identified as a constituent in natural extracts, such as those from the stem bark of Lamprothamnus zanguebaricus, highlighting its presence in various botanical sources (Khan, Rutaihwa, & Mhehe, 2003).
Role in Pharmaceutical Synthesis
- It's also a key starting material in the synthesis of pharmaceuticals like antipsychotic drugs, demonstrating its importance in drug development (Boodida, Gudla, & Maddula, 2022).
Mecanismo De Acción
Propiedades
IUPAC Name |
1-(3-hydroxy-2-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6(10)7-4-3-5-8(11)9(7)12-2/h3-5,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHMHGDYDDWMTSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 1-(3-Hydroxy-2-methoxyphenyl)ethanone in pharmaceutical research?
A1: this compound has been identified as an impurity during the synthesis of acetovanillone []. Acetovanillone is a key starting material in the production of iloperidone, an antipsychotic drug []. Understanding and characterizing such impurities is crucial in pharmaceutical development to ensure the quality, safety, and efficacy of the final drug product.
Q2: How was this compound characterized in the research?
A2: The researchers utilized a combination of spectroscopic techniques to confirm the structure of this compound. These methods included:
- Mass spectrometry: This technique was used to determine the molecular weight and fragmentation pattern of the compound. []
Q3: Besides its presence as an impurity, has this compound been found in any other contexts?
A3: Interestingly, this compound, referred to as 1-(3-hydroxy-2-methoxyphenyl)-ethanone in the study, was also isolated from the solid rice medium of the fungus Fusarium oxysporum R1 []. This fungus was being studied for its potential to produce antimicrobial compounds. This finding highlights the diverse origins of chemical compounds and the importance of exploring natural sources for novel bioactive molecules.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




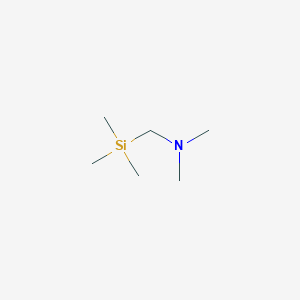


![2-Chloro-1-[2-(methylamino)phenyl]ethanone](/img/structure/B104797.png)
